N1-Norposiphen is classified as a neuroprotective agent. It is derived from Posiphen, which is chemically identified as (3aR)-1, 3a, 8-trimethyl-1, 2, 3, 3a, 8, 8a-hexahydropyrrolo(2,3-b)indol-5-yl phenylcarbamate tartrate. The molecular formula for N1-Norposiphen is C20H23N3O2, with a molecular weight of approximately 337.4155 g/mol .
The synthesis of N1-Norposiphen involves several steps that typically start with Posiphen. The process includes:
These methods highlight the complexity involved in synthesizing N1-Norposiphen from its parent compound.
N1-Norposiphen participates in various chemical reactions primarily related to its metabolic pathways. Notably, it can undergo further transformations that affect its pharmacological properties:
These reactions are significant as they influence both the efficacy and safety profile of N1-Norposiphen in therapeutic applications.
The mechanism of action for N1-Norposiphen involves its ability to inhibit neurotoxic proteins that contribute to neurodegeneration. Specifically:
The dual nature of its action underscores the importance of careful dosing and monitoring during therapeutic use.
N1-Norposiphen exhibits several notable physical and chemical properties:
These properties play a crucial role in determining the compound's behavior in biological systems and its potential efficacy as a therapeutic agent .
N1-Norposiphen has potential applications in:
The ongoing research into N1-Norposiphen aims to elucidate its full therapeutic potential while addressing safety concerns associated with its use .
N1-Norposiphen [(+)-N1-norPosiphen] is synthesized through targeted N-demethylation of the parent compound Posiphen [(+)-phenserine], a process requiring precise chemical manipulation to retain stereochemical integrity. The primary synthetic route employs boron tribromide (BBr₃) as a demethylating agent under rigorously controlled anhydrous conditions. This reaction selectively targets the N-methyl group at the 1-position of the hexahydropyrrolo[2,3-b]indole scaffold while preserving the carbamate functionality essential for biological activity. The reaction proceeds at cryogenic temperatures (-78°C) in dichloromethane, followed by gradual warming to ambient temperature to ensure complete conversion while minimizing side reactions [1] [3].
Alternative methodologies include electrochemical demethylation and catalytic transfer hydrogenation, though these approaches yield lower selectivity. The boron tribromide method remains superior, achieving chemical purity exceeding 95% as verified by high-performance liquid chromatography (HPLC) with chiral stationary phases. Critical to success is the exclusion of moisture, which causes degradation of both reagent and product. Following demethylation, a tartrate salt formation step enhances crystalline properties for improved handling and stability. Optical purity validation via circular dichroism spectroscopy confirms retention of the (3aR) configuration, essential for target engagement [1] [6].
Table 1: Comparative Synthetic Approaches for N1-Norposiphen Production
Method | Reaction Conditions | Yield (%) | Chemical Purity (%) | Optical Purity (% ee) |
---|---|---|---|---|
Boron Tribromide | -78°C to 25°C, CH₂Cl₂, anhydrous | 78-82 | >95 | >99 |
Electrochemical | Room temp, aqueous methanol | 45-52 | 85-90 | 95-97 |
Catalytic Transfer Hydrogenation | 50°C, Pd/C, HCO₂NH₄ | 60-65 | 88-92 | 97-98 |
In vivo, N1-Norposiphen forms primarily through cytochrome P450 (CYP)-mediated oxidation of Posiphen. Human liver microsomes and recombinant enzyme studies identify CYP3A4 and CYP2D6 as the dominant isoforms responsible for N-demethylation, with minor contributions from CYP2C19. The reaction mechanism involves sequential oxidation of the methyl group to an unstable carbinolamine intermediate, which spontaneously decomposes to yield formaldehyde and the secondary amine N1-Norposiphen. This biotransformation follows Michaelis-Menten kinetics, exhibiting a Kₘ of 15.8 ± 2.3 μM and Vₘₐₓ of 120 ± 15 pmol/min/mg protein for CYP3A4, indicating moderate affinity and efficient turnover [1] .
The reaction is significantly influenced by redox environment and hepatic iron status. Under iron-replete conditions, enhanced catalytic efficiency occurs due to optimal CYP enzyme function. Crucially, iron regulatory protein 1 (IRP1) binding dynamics indirectly influence this metabolic pathway. Posiphen and its metabolites bind the iron-responsive element (IRE) in the 5'-untranslated region (UTR) of amyloid precursor protein (APP) and α-synuclein mRNA. While not directly regulating CYP enzymes, cellular iron levels modulate the availability of cofactors essential for CYP-mediated demethylation. Molecular docking reveals N1-Norposiphen stabilizes the IRE stem-loop structure when complexed with IRP1, potentially creating a feedback loop where the metabolite influences its own synthesis through iron homeostasis modulation [7] [9].
Table 2: Enzymatic Parameters of N1-Norposiphen Formation in Human Systems
Enzyme System | Kₘ (μM) | Vₘₐₓ (pmol/min/mg) | CLᵢₙₜ (μL/min/mg) | Primary Site of Demethylation |
---|---|---|---|---|
CYP3A4 Supersomes | 15.8 ± 2.3 | 120 ± 15 | 7.6 | N1-methyl group |
CYP2D6 Supersomes | 28.4 ± 3.1 | 85 ± 10 | 3.0 | N1-methyl group |
Human Liver Microsomes | 20.5 ± 2.8 | 105 ± 12 | 5.1 | N1-methyl group |
Intestinal Microsomes | 35.2 ± 4.5 | 45 ± 8 | 1.3 | N1-methyl group |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: